
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: This involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The sulfonyl group is added via sulfonation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-CHLORO-2-METHYLPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and methoxy groups, leading to different chemical and biological properties.
1-(2-Methoxy-5-methylphenyl)piperazine: Lacks the chloro group, resulting in different reactivity and applications.
4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazine: Lacks the chloro and methylphenyl groups, affecting its overall properties and uses.
Properties
Molecular Formula |
C19H23ClN2O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-7-8-18(25-3)19(13-14)26(23,24)22-11-9-21(10-12-22)17-6-4-5-16(20)15(17)2/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
CAWBEZZDBXKJQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


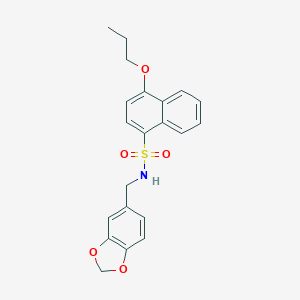
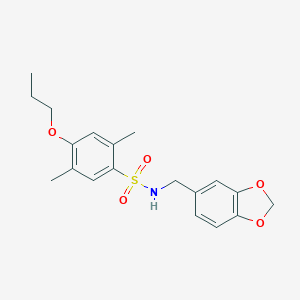
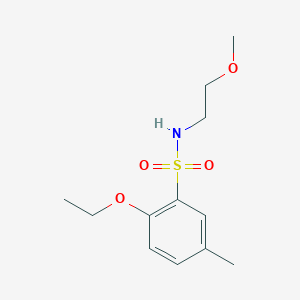
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
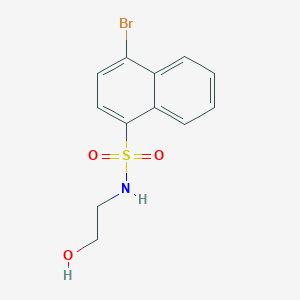
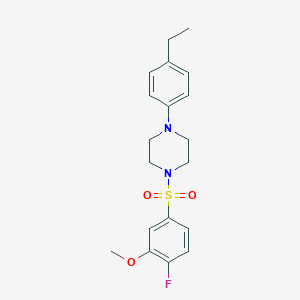
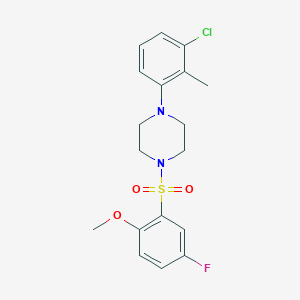

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
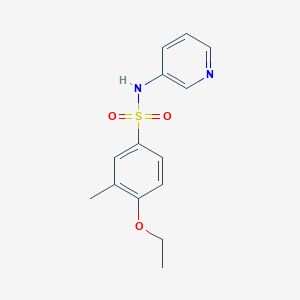
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

